molecular formula C12H15N3O B15345410 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B15345410
M. Wt: 217.27 g/mol
InChI Key: KBZCPAJMWBEJKF-UHFFFAOYSA-N
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Description

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl group and a methoxy group attached to the phenyl ring, which is further connected to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethyl-4-methoxybenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or hydrazines.

Scientific Research Applications

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

    Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as the JAK2/STAT3 pathway, which is involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(3-ethyl-4-methoxyphenyl)-1H-pyrazole: Lacks the amine group at the 3-position.

    5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-ol: Contains a hydroxyl group instead of an amine group.

    5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-thiol: Contains a thiol group instead of an amine group.

Uniqueness

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine is unique due to the presence of the amine group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-3-8-6-9(4-5-11(8)16-2)10-7-12(13)15-14-10/h4-7H,3H2,1-2H3,(H3,13,14,15)

InChI Key

KBZCPAJMWBEJKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CC(=NN2)N)OC

Origin of Product

United States

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